![molecular formula C15H20ClNO2 B2898655 N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopentanecarboxamide CAS No. 2034520-79-9](/img/structure/B2898655.png)
N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopentanecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the primary inhibitory neurotransmitter in the central nervous system, and the inhibition of GABA transaminase results in increased levels of GABA, leading to enhanced GABAergic neurotransmission. CPP-115 has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, anxiety, and addiction.
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors, influencing their function .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in cellular processes
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, including those involved in oxidative stress and inflammation .
Result of Action
Similar compounds have been shown to have antioxidant properties, suggesting that this compound may also have potential therapeutic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclopentanecarboxamide . .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopentanecarboxamide is its high potency and selectivity for GABA transaminase inhibition. This allows for precise modulation of GABAergic neurotransmission without affecting other neurotransmitter systems. However, one limitation of N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopentanecarboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopentanecarboxamide. One area of interest is the development of more soluble analogs of N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopentanecarboxamide that can be administered more easily in vivo. Another area of interest is the investigation of the long-term effects of N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopentanecarboxamide on neuronal function and plasticity. Additionally, there is potential for the use of N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopentanecarboxamide in the treatment of other neurological disorders, such as depression and schizophrenia.
Métodos De Síntesis
N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopentanecarboxamide can be synthesized through a multistep process involving the reaction of 3-chlorophenylacetonitrile with ethyl 2-oxocyclopentanecarboxylate, followed by reduction, hydrolysis, and resolution of the resulting racemic mixture. The final product is obtained as a single enantiomer through chiral HPLC purification.
Aplicaciones Científicas De Investigación
N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopentanecarboxamide has been extensively studied in preclinical models of various neurological disorders, including epilepsy, anxiety, and addiction. In animal models of epilepsy, N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopentanecarboxamide has been shown to reduce seizure frequency and increase seizure threshold. In models of anxiety, N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopentanecarboxamide has been shown to reduce anxiety-like behaviors and improve cognitive function. In models of addiction, N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopentanecarboxamide has been shown to reduce drug-seeking behaviors and prevent relapse.
Propiedades
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c16-13-7-3-6-12(10-13)14(18)8-9-17-15(19)11-4-1-2-5-11/h3,6-7,10-11,14,18H,1-2,4-5,8-9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHWZQAHWBLPHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCC(C2=CC(=CC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclopentanecarboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.